molecular formula C10H8Cl2N2 B1341348 4-Amino-7,8-dichloro-2-methylquinoline CAS No. 917562-02-8

4-Amino-7,8-dichloro-2-methylquinoline

Cat. No.: B1341348
CAS No.: 917562-02-8
M. Wt: 227.09 g/mol
InChI Key: YOXFYSBUBIJKKS-UHFFFAOYSA-N
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Description

4-Amino-7,8-dichloro-2-methylquinoline: is a chemical compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-7,8-dichloro-2-methylquinoline can be achieved through several methods. One common approach involves the chlorination of 4-Amino-2-methylquinoline. The reaction typically uses chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

    Substitution: Amines, thiols, alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry:

4-Amino-7,8-dichloro-2-methylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as an antimicrobial and antimalarial agent. Its derivatives have shown activity against various bacterial and parasitic infections .

Industry:

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 4-Amino-7,8-dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

  • 4-Amino-7-chloro-2-methylquinoline
  • 4-Amino-6,8-dichloro-2-methylquinoline
  • 4-Amino-5,8-dichloro-2-methylquinoline

Comparison:

Compared to its analogs, 4-Amino-7,8-dichloro-2-methylquinoline exhibits unique properties due to the presence of two chlorine atoms at the 7th and 8th positions. This substitution pattern can influence its reactivity and biological activity. For instance, the dichloro substitution may enhance its antimicrobial efficacy compared to mono-chlorinated derivatives .

Properties

IUPAC Name

7,8-dichloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXFYSBUBIJKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588914
Record name 7,8-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-02-8
Record name 7,8-Dichloro-2-methyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917562-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917562-02-8
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